Perfluidone

Description

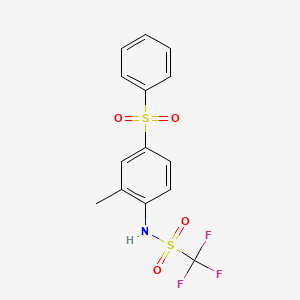

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[4-(benzenesulfonyl)-2-methylphenyl]-1,1,1-trifluoromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO4S2/c1-10-9-12(23(19,20)11-5-3-2-4-6-11)7-8-13(10)18-24(21,22)14(15,16)17/h2-9,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTBVLXUSXVMEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042267 | |

| Record name | Perfluidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37924-13-3 | |

| Record name | Perfluidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37924-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluidone [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037924133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoro-N-(4-phenylsulphonyl-o-tolyl)methanesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X0F4LZ22B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Research on Perfluidone Action

Herbicidal Mode of Action Elucidation

The herbicidal activity of perfluidone is attributed to its interference with key metabolic processes, leading to significant physiological disruption in susceptible plants.

This compound has been shown to interfere with cellular respiration and energy transference. herts.ac.uk Studies on isolated rat liver mitochondria exposed to this compound revealed dose-dependent disruptions in mitochondrial bioenergetics. nih.gov These disruptions include a significant increase in state-4 respiration, with maximal stimulation exceeding 400% at a dose of 80 mg this compound per kg body weight. nih.gov Furthermore, this compound led to reduced respiratory control ratios (RCRs), dropping to 1.2 or less at the same concentration, and decreased ADP/O ratios. nih.gov Other observed effects include increased mitochondrial passive swelling, reduced rates of mitochondrial proton ejection during succinate (B1194679) oxidation, and diminished rates of respiration-dependent Ca2+ accumulation. nih.gov An enhanced oligomycin-sensitive ATPase action was also noted. nih.govafricaresearchconnects.com These effects are qualitatively similar to those induced by classical protonophores like carbonylcyanide p-trifluoromethoxyphenylhydrazone (FCCP), suggesting that this compound's permeation of the inner mitochondrial membrane facilitates proton movement into the matrix, thereby dissipating the proton motive force crucial for ATP synthesis and ion transport. nih.gov this compound is categorized as an "inhibitory uncoupler," meaning it can interfere with processes affected by both electron transport inhibitors and uncouplers; it acts as an uncoupler at lower concentrations and an electron transport inhibitor at higher concentrations. scispace.com

This compound is a selective inhibitor of 3-ketoacyl-CoA synthases (KCS enzymes), which are critical for the biosynthesis of saturated very-long-chain fatty acids (VLCFAs). nii.ac.jpnih.govresearchgate.net Physiological and metabolic analyses of treated Lemna paucicostata plants indicated a mode of action in VLCFA synthesis similar to that of metazachlor, a known KCS inhibitor. nih.gov Specifically, a detailed analysis of fatty acid composition in Lemna plants showed a decrease in saturated VLCFAs following this compound treatment. nih.gov Research involving recombinant KCS enzymes from Arabidopsis thaliana expressed in Saccharomyces cerevisiae demonstrated that this compound strongly inhibited the activities of KCS1, CER6, and CER60 enzymes in vivo, with IC50 values in the micromolar range. nih.gov This evidence suggests that KCS enzymes involved in VLCFA synthesis are a primary herbicidal target of this compound. nih.gov VLCFAs are vital components of various lipids, essential for membrane homeostasis, and serve as precursors for plant lipid barriers such as cuticular waxes and suberin. researchgate.netfrontiersin.org

This compound functions as a protonophore and an uncoupler of oxidative phosphorylation. nih.govscispace.comoup.comoup.commedkoo.com This mechanism involves the compound carrying protons across the mitochondrial coupling membrane. medkoo.com The uncoupling action of this compound is qualitatively analogous to that of FCCP, a well-known classical protonophore. nih.gov By permeating the inner mitochondrial membrane, this compound facilitates the movement of protons into the mitochondrial matrix, thereby dissipating the proton motive force necessary for adenosine (B11128) triphosphate (ATP) synthesis. nih.gov Uncouplers of oxidative phosphorylation inhibit ATP synthesis by decoupling electron transport from the phosphorylation reactions, without directly impeding the respiratory chain or ATP synthase itself. nih.gov This leads to the dissipation of the electrochemical proton gradient across the mitochondrial membrane. nih.govresearchgate.net

Physiological and Biochemical Responses in Target Organisms

This compound significantly retards the growth of susceptible plant species. Concentrations ranging from 1 μM to 10 μM in nutrient solutions were observed to inhibit the growth of both cotton (Gossypium hirsutum L.) and yellow nutsedge (Cyperus esculentus L.). cambridge.orgcambridge.org In cotton, necrotic spots developed on leaves that had expanded prior to treatment. cambridge.orgcambridge.org While cotton plants showed recovery and resumed normal growth within 11 days after the herbicide was removed, yellow nutsedge plants remained stunted for at least 18 days post-removal. cambridge.orgcambridge.org this compound also profoundly affected cell division, inhibiting the mitotic indexes of cotton and nutsedge roots by 78% and 100%, respectively, within 5 days of treatment. cambridge.orgcambridge.org Furthermore, a 7-day treatment with 1 to 10 μM this compound led to substantial reductions in the dry weights of yellow nutsedge shoots and roots, which were 46% and 50% of control plants, respectively. cambridge.org These effects align with the broader understanding that pesticide application can negatively impact plant growth and development, often leading to reduced chlorophyll (B73375) and protein content, and decreased photosynthetic efficiency. scielo.br

Table 1: Effects of this compound on Mitotic Index in Plant Roots

| Plant Species | This compound Concentration | Treatment Duration | Mitotic Index Inhibition | Citation |

| Cotton roots | 1-10 μM | 5 days | 78% | cambridge.orgcambridge.org |

| Yellow nutsedge roots | 1-10 μM | 5 days | 100% | cambridge.orgcambridge.org |

Table 2: Effects of this compound on Dry Weight of Yellow Nutsedge

| Plant Organ | This compound Concentration | Treatment Duration | Dry Weight (% of Control) | Citation |

| Shoots | 1-10 μM | 7 days | 46% | cambridge.org |

| Roots | 1-10 μM | 7 days | 50% | cambridge.org |

Table 3: Effects of this compound on Rat Liver Mitochondrial Respiration

| Mitochondrial Parameter | This compound Dose (mg/kg body wt.) | Observed Effect | Citation |

| State-4 Respiration | 80 | >= 400% stimulation | nih.gov |

| Respiratory Control Ratios (RCRs) | 80 | <= 1.2 | nih.gov |

Impact on Mitotic Activity and Cellular Morphology

The inhibition of very-long-chain fatty acid (VLCFA) synthesis by this compound has significant implications for plant cellular processes, particularly mitotic activity and cellular morphology. VLCFAs are essential components of cellular membranes, playing a vital role in their structure and integrity researchgate.net. Given that membrane biogenesis is a continuous and critical process during cell growth and division, the disruption of VLCFA synthesis can directly impede these activities.

Studies involving Lemna paucicostata treated with this compound have demonstrated a decrease in saturated VLCFAs, which consequently impacts cell division growth researchgate.net. Proper cellular reorganization, including changes in cytoskeletal elements and organelles, is fundamental for successful mitotic entry and progression, ensuring accurate chromosome segregation and cellular inheritance nih.govfrontiersin.org. Therefore, the impairment of VLCFA synthesis would lead to defects in membrane formation, which in turn could disrupt the structural integrity and dynamic processes required for proper cellular morphology and the orderly progression of mitosis.

Differential Responses across Plant Species and Metabolite Profiles

This compound exhibits varying degrees of phytotoxicity across different plant species. For instance, it has been observed to be phytotoxic to a range of vegetables, as well as to sugar beet and oats herts.ac.uk. This differential response highlights variations in how different plant species metabolize or are affected by the compound.

Such species-specific responses are often underpinned by distinct metabolic profiles and pathways. Metabolomics, the study of small molecule metabolites within a biological system, can reveal these differences. While specific detailed research findings on this compound's impact on the comprehensive metabolite profiles of various plant species were not explicitly detailed in the provided sources, the concept of differential metabolite accumulation is a known factor in plant responses to environmental stressors and chemical treatments nih.govfrontiersin.orgpurdue.edumdpi.comnih.gov. Variations in these profiles can dictate a plant's sensitivity or tolerance to herbicides like this compound.

Elucidation of Molecular Target Sites and Binding Dynamics

The molecular target sites of this compound have been increasingly elucidated. Initially, its action was broadly described as interfering with protein biosynthesis and cellular respiration, and specifically inhibiting photosystem I herts.ac.uknih.govepa.gov. More recent and precise research has identified 3-ketoacyl-CoA synthase (KCS) enzymes, involved in very-long-chain fatty acid synthesis, as a primary molecular target cambridge.orgresearchgate.net.

The binding dynamics of a compound to its molecular target involve understanding the rates of association (k_on) and dissociation (k_off), which together determine the equilibrium dissociation constant (K_d) csmres.co.uk. These kinetic parameters are crucial for characterizing the interaction between a compound and its target csmres.co.uknih.gov. While the provided information identifies the molecular targets, specific kinetic data detailing the binding dynamics (such as k_on and k_off values) of this compound to these enzymes or photosystem I were not available in the search results. Techniques like surface plasmon resonance (SPR) are commonly employed to quantify such target-drug binding properties csmres.co.uk.

Summary of this compound Target Sites

| Target Site | Primary Function | Impact of this compound Inhibition |

| Photosystem I | Key component of photosynthesis | Disrupts energy production in plants epa.gov |

| 3-ketoacyl-CoA synthase (KCS) enzymes | Essential for very-long-chain fatty acid synthesis | Impairs membrane biogenesis, affecting cell division and morphology researchgate.net |

| Protein Biosynthesis | Production of cellular proteins | Disrupts overall cellular function and growth herts.ac.uknih.gov |

| Cellular Respiration | Energy generation within cells | Impairs metabolic processes crucial for cell viability herts.ac.uknih.gov |

Environmental Dynamics and Transformation of Perfluidone

Degradation Pathways in Environmental Matrices

The degradation of perfluidone in the environment is influenced by biological, photolytic, and hydrolytic mechanisms, each contributing to its dissipation.

Microbial Biodegradation in Soil Systems

Soil microorganisms play a significant role in the degradation of this compound in soil. pic.intuni.lu Microbial breakdown is recognized as a major contributor to the field dissipation of this compound. herts.ac.uk Under normal environmental conditions and at recommended application rates, the half-life of this compound in soil is approximately one month. pic.intuni.lu Other research indicates a terrestrial field dissipation half-life ranging from 16 to 26 days. herts.ac.uk Microorganisms, including bacteria, fungi, actinomycetes, and algae, possess the biochemical versatility to adapt and metabolize xenobiotic compounds like pesticides, often utilizing them as sources of carbon, nitrogen, or energy. nih.gov This process can lead to the complete biodegradation or mineralization of the molecules, with by-products suitable for re-entry into the environment. nih.gov

Photolytic Decomposition and Volatilization Processes

Photodecomposition and/or volatilization are important processes contributing to the degradation of this compound on or in soil. pic.intuni.lu this compound has been shown to be susceptible to direct photolysis when exposed to ultraviolet (UV) irradiation, likely through the photochemical breakdown of its CF₃SO₂NH moiety. Despite its susceptibility to photodecomposition, some studies suggest that negligible losses occur due to photodegradation or volatilization in the field. herts.ac.uk The vapor pressure of this compound is reported as 1.2 mPa at 25°C. Photolysis on soil surfaces becomes particularly relevant for pesticides that are water-soluble, weakly sorbed to soil surfaces, and possess low vapor pressure, as these characteristics facilitate their movement to the soil-atmospheric interface where photodegradation can occur.

Hydrolysis Mechanisms in Aqueous Systems

This compound demonstrates chemical stability in certain conditions. It was found to be chemically stable for 2 to 3 weeks on the surface of three Texas soils, even at varying temperatures (22°C and 46°C) and moisture levels (air dry or field capacity). While the U.S. Environmental Protection Agency (EPA) has required hydrolysis studies to characterize this compound's environmental fate, specific details on its hydrolysis rate (per day) indicate it is stable. The water solubility of this compound varies with pH: 40 ppm at pH 2.0, 60 ppm at pH 4.4, and 4700 ppm at pH 7. At 20°C, its general water solubility is 60.0 µg/mL. pic.int

Environmental Transport and Mobility Studies

The movement and distribution of this compound in the environment are governed by its interaction with soil components and water dynamics.

Soil Adsorption and Desorption Dynamics

This compound is moderately adsorbed to soil. herts.ac.uk Adsorption is a critical process that influences the availability of herbicides for transport, with soil organic matter and clay content being highly important factors. Generally, higher organic matter and clay content lead to greater adsorption of the herbicide to soil particles, reducing its availability for movement in water and air, and its decomposition by microorganisms. Adsorption of nonionic, nonpolar hydrophobic herbicides can occur through weak attractive interactions such as van der Waals forces. For polar molecules like this compound, electrostatic interactions can also be significant, leading to stronger bonding with the heterogeneous soil surface that possesses ionic and polar sites. While adsorbed herbicides are not available for immediate transport, desorption can occur if water with a lower herbicide concentration moves through the soil layer, continuing until a new equilibrium is established.

Leaching Potential in Diverse Soil Types and pH Conditions

The table below summarizes the leaching potential of this compound across different soil conditions.

| Soil Type/Condition | Leaching Potential | Notes | Reference |

| Wet, neutral or slightly alkaline soils | High | Greater leaching in soils with low clay and organic matter. | pic.intuni.lu |

| Acidic soil | Low | Leaching occurs to a lesser extent. | pic.intuni.lu |

| Coarse-textured soils | More mobile | herts.ac.uk | |

| Fine and medium-textured soils | Less mobile | herts.ac.uk |

Dissipation in Soil and Aquatic Environments

Dissipation in Soil: this compound's dissipation in soil is significantly influenced by a combination of biological and physical processes. Microbial breakdown plays a substantial role in its degradation within the soil matrix. epa.gov Additionally, abiotic factors such as photodecomposition and volatilization contribute to the loss of this compound from or within the soil. epa.gov

The mobility and leaching potential of this compound in soil are dependent on soil characteristics. It demonstrates a greater tendency to leach through wet, neutral, or slightly alkaline soils, particularly those with low clay and organic matter content. Conversely, its leaching is less extensive in acidic soil environments. epa.gov The U.S. Environmental Protection Agency (EPA) specifically required a dissipation/soil study for this compound to further characterize its behavior in terrestrial systems. epa.gov

Dissipation in Aquatic Environments: While detailed specific studies on this compound's aquatic dissipation were not extensively detailed in the provided information, general principles for pesticide fate in aquatic systems apply. Photolysis is recognized as an important factor in the degradation of pesticides in aquatic environments. epa.govepa.govtaylorfrancis.com The EPA mandated both a hydrolysis study and a photodegradation study for this compound, indicating the relevance of these abiotic transformation pathways in its environmental fate within water bodies. epa.gov

Persistence and Environmental Half-Life Determinations

Environmental persistence refers to the duration a chemical substance remains in the environment before being removed or degraded. researchgate.net A key metric for assessing persistence is the half-life, which is the time required for half of the initial amount of a pesticide to dissipate or break down in a given environmental medium. orst.edu

For this compound, the average persistence in soil under normal environmental conditions and at recommended application rates is approximately one month. epa.gov Based on the EPA's classification of pesticide persistence by half-life, a compound with a half-life between 16 and 59 days is considered to have moderate persistence. orst.edu Therefore, with an approximate one-month (around 30 days) half-life, this compound falls into the moderately persistent category in soil. epa.govorst.edu

Table 1: this compound Environmental Persistence Data

| Environmental Compartment | Average Half-Life (Approximate) | Persistence Classification (EPA) | Key Degradation Processes |

| Soil | 1 month | Moderate | Microbial breakdown, Photodecomposition, Volatilization epa.govorst.edu |

Fate of this compound Degradates and Metabolites in the Environment

The environmental fate of a chemical compound is not solely determined by the parent compound but also by its degradation products and metabolites. For this compound, the U.S. Environmental Protection Agency (EPA) did not require residue chemistry data on the metabolism of this compound or its related metabolites in crops and animals. This decision was based on its sole registered use on flue-cured tobacco, which is classified as a non-food and non-feed application. epa.gov

Despite the absence of detailed public data on specific metabolic pathways or identified degradates in environmental media from the provided regulatory documents, the EPA did require additional data regarding the leaching potential of this compound degradation products. epa.gov This indicates that the formation of degradation products is expected, and their potential mobility within the environment was a recognized area for further assessment. However, the available information does not specify the chemical identities, structures, or detailed environmental behavior of these degradation products.

Ecological Impact and Risk Assessment of Perfluidone

Ecotoxicological Investigations on Non-Target Organisms

Ecotoxicological studies are crucial for understanding the potential harm of Perfluidone to organisms not targeted by its herbicidal action. These investigations typically cover aquatic organisms, avian species, and soil microbial communities, providing insights into broader biodiversity implications.

Aquatic Organism Sensitivity (Fish, Invertebrates)

This compound exhibits varying levels of toxicity to aquatic organisms. Acute toxicity studies on fish have provided specific LC50 (Lethal Concentration 50%) values, indicating the concentration at which 50% of the tested population dies within a specified period. For instance, the 96-hour LC50 for rainbow trout is reported as 312 mg/L, and for bluegill sunfish, it is 318 mg/L. herts.ac.uk, iaea.org The U.S. Environmental Protection Agency (EPA) categorized this compound as "slightly toxic" to rainbow trout and "practically non-toxic" to bluegill sunfish based on these values. epa.gov

Table 1: Acute Aquatic Toxicity of this compound

| Organism | Endpoint | Value (mg/L) | Source/Quality Score | Interpretation |

| Rainbow Trout | Acute 96-hour LC₅₀ | 312 | L3 herts.ac.uk, iaea.org | Slightly toxic epa.gov |

| Bluegill Sunfish | Acute 96-hour LC₅₀ | 318 | iaea.org | Practically non-toxic epa.gov |

Note: L3 indicates unverified data of known source from pesticide manuals and hard copy reference books. herts.ac.uk

Avian Species Toxicity Profiles

Studies on avian species indicate that this compound has a relatively low acute dietary toxicity. The eight-day dietary LC50 for quail is 7144 mg/kg, and for ducks, it is reported as greater than 10,000 mg/kg (for the wettable powder formulation). iaea.org A sub-acute dietary study with mallard ducks observed 30% mortality at the highest test concentration of 5,000 ppm. epa.gov The time to death was Day 3 for one Japanese quail and Day 5 for three mallard ducks in this study. epa.gov

Table 2: Acute Dietary Avian Toxicity of this compound (WP Formulation)

| Organism | Endpoint | Value (mg/kg) |

| Quail | 8-day dietary LC₅₀ | 7144 |

| Ducks | 8-day dietary LC₅₀ | >10,000 |

Impact on Soil Microbial Communities and Activity

This compound's half-life in soil is approximately one month, with microbial action accounting for a significant portion of its breakdown. iaea.org Photodecomposition and volatilization also contribute to its degradation. iaea.org In wet, neutral, or alkaline soils, leaching can occur, particularly in soils with low clay or organic matter content, though it is less pronounced in acidic soils. iaea.org

Biodiversity Implications in Affected Ecosystems

The widespread use of pesticides, including herbicides, raises concerns about their impact on biodiversity. peercommunityin.org Pollution from pesticides can contribute to biodiversity loss and ecosystem dysfunction, particularly in aquatic ecosystems. cbd.int, europa.eu For example, runoff of organochlorine insecticides has led to severe fish kills and eradication of stream invertebrate fauna. wur.nl

Biodiversity loss can lead to declines in plant production, reduced ecosystem resistance to environmental perturbations, and increased variability in ecosystem processes such as soil nitrogen levels, water use, plant productivity, and pest and disease cycles. esa.org Human activities, such as the transformation of diverse natural ecosystems into managed, species-poor ones, are a primary cause of biodiversity decline. esa.org The degradation of wetlands, for instance, can increase waterborne diseases and reduce water availability. who.int Preserving biodiversity in agricultural landscapes is crucial for promoting sustainable food systems and maintaining ecosystem services like soil fertility, natural pest control, and water regulation. who.int

Methodologies for Ecological Hazard Assessment

Ecological hazard assessment for chemicals like this compound involves a systematic evaluation of potential adverse effects on ecosystems. This process typically includes problem formulation, exposure assessment, hazard identification and characterization, and risk characterization. usgs.gov, nih.gov

Problem Formulation: This initial step defines the scope of the assessment, identifying the hazards, organisms to be assessed, protection goals, and an action plan considering available data, resources, and timelines. nih.gov

Exposure Assessment: This investigates the sources, extent, frequency of exposure, environmental fate, and occurrence of the chemical to quantify environmental concentrations and exposure metrics for relevant taxa. nih.gov For this compound, factors like its half-life in soil and leaching potential are considered. iaea.org

Hazard Identification and Characterization: This step aims to derive hazard metrics, such as environmental standards, from ecotoxicity data. nih.gov This involves toxicological testing and examination of effects on various organisms. researchgate.net

Risk Characterization: This integrates exposure and hazard information to estimate the likelihood and magnitude of adverse effects. nih.gov

New Approach Methodologies (NAMs), including in silico models (e.g., quantitative structure-activity relationship models) and biologically-based models (e.g., toxicokinetic-toxicodynamic models), are increasingly used to support environmental risk assessment, particularly for filling data gaps and enabling cross-species extrapolation. nih.gov, nih.gov The risk quotient (RQ) method is a widely used approach for assessing the environmental risk of single compounds, although new methods like the synthetic risk factor (SRF) method incorporate persistence coefficients and multi-dimensional risk factors for a more robust assessment across different environmental media. mdpi.com

Comparative Ecotoxicological Analyses with Other Herbicides and Environmental Contaminants

Comparative ecotoxicological analyses place the environmental impact of this compound in context with other herbicides and contaminants. For instance, while this compound is a sulfonamide herbicide, other herbicide classes, such as photosystem II herbicides (e.g., atrazine, diuron), are also significant environmental concerns. reefwqconsensus.com.au Atrazine, despite restrictions since 2007, continues to be found in groundwater due to its persistence. europa.eu Glyphosate and its transformation product, aminomethylphosphonic acid (AMPA), are widely detected in agricultural landscapes, raising concerns about their potential toxicological impacts on non-target wildlife species. peercommunityin.org

The continuous monitoring of pesticides in surface and groundwater is crucial, with exceedances of effect thresholds indicating potential harm to aquatic ecosystems. europa.eu The European Green Deal aims to significantly reduce the use and risks of chemical pesticides to protect ecosystems and improve biodiversity, highlighting the ongoing global effort to mitigate the environmental impact of these compounds. europa.eu

Toxicological Research on Perfluidone in Mammalian Systems

Subchronic Toxicity Studies and Associated Hepatic Manifestations

Subchronic toxicity studies involving perfluidone in mammalian systems have indicated a propensity for hepatic manifestations. A 90-day dog feeding study revealed liver disorders at the two highest dose levels, specifically 400 and 800 ppm. epa.govepa.goviaea.org These disorders included hepatic lesions, hepatocyte vacuolation, hyalin degeneration, and biliary stasis. epa.govepa.gov

Evaluation of Genotoxicity, Mutagenicity, and Teratogenicity

The available toxicological data for this compound are notably insufficient regarding its genotoxic, mutagenic, and teratogenic potential. epa.govepa.gov Specifically, there are no valid teratogenicity studies in either rats or rabbits, and comprehensive mutagenicity tests are lacking. epa.govepa.gov Regulatory bodies have identified these as significant data gaps, requiring specific in vitro mammalian cell point mutation tests, in vitro cytogenetic damage assays (chromosomal aberration and SCE), in vitro/in vivo primary hepatocyte repair for UDS testing, and in vivo cytogenetics tests using bone marrow preparations of rats, as well as dominant lethal tests in rats or mice. epa.gov

Assessment of Acute Exposure Pathways

Acute toxicity assessments indicate that this compound is not highly acutely toxic via dermal and ocular routes of exposure. epa.govepa.gov In rabbits, acute dermal toxicity was reported at >14,000 mg/kg body weight, classifying it under Toxicity Category III. epa.gov It was not identified as a skin irritant (Toxicity Category IV) but was a moderate eye irritant (Toxicity Category II). epa.gov Acute oral LD50 values for rats and mice were 633 mg/kg and 920 mg/kg, respectively. iaea.orgchemsrc.com The acute percutaneous LD50 for rabbits was reported as >4000 mg/kg. iaea.orgchemsrc.com Acute inhalation LC50 (4 hours) for rats was 3.2 mg/l air. iaea.org

The following table summarizes the acute toxicity data:

Table 1: Acute Toxicity of this compound in Mammalian Systems

| Exposure Route | Species | Effect | Value | Toxicity Category |

| Dermal | Rabbit | LD50 | >14,000 mg/kg bw epa.gov | III |

| Skin | Rabbit | Irritation | Not an irritant epa.gov | IV |

| Eye | Rabbit | Irritation | Moderate irritant epa.gov | II |

| Oral | Rat | LD50 | 633 mg/kg iaea.orgchemsrc.com | - |

| Oral | Mouse | LD50 | 920 mg/kg iaea.orgchemsrc.com | - |

| Percutaneous | Rabbit | LD50 | >4000 mg/kg iaea.orgchemsrc.com | - |

| Inhalation | Rat | LC50 (4h) | 3.2 mg/l air iaea.org | - |

Mechanistic Toxicology: Modulation of Mitochondrial Respiration and Proton Conductance

This compound has been shown to interfere with mitochondrial function, specifically by modulating mitochondrial respiration and proton conductance. nih.govnih.govnih.gov Studies on isolated rat liver mitochondria revealed that this compound acts as an uncoupler of oxidative phosphorylation, similar to the classical protonophore carbonylcyanide p-trifluoromethoxyphenylhydrazone (FCCP). nih.govnih.govnih.govoup.comafricaresearchconnects.comcapes.gov.broup.comoup.com

Key findings regarding its effects on mitochondrial bioenergetics include:

Increased State-4 Respiration: this compound causes a dose-dependent increase in state-4 respiration (basal respiration in the absence of ADP), with stimulation reaching over 400% at 80 mg/kg body weight in rats. nih.gov At 20 µM concentration, it caused a 2-fold stimulation of metabolic state-4 respiration in isolated rat-liver mitochondria. nih.gov

Reduced Respiratory Control Ratio (RCR): The respiratory control by ADP is released, leading to reduced RCRs. nih.govnih.gov RCRs of ≤ 1.2 were observed at 80 mg this compound per kg body weight. nih.gov A 50% reduction in RCR was observed at 20 µM concentration. nih.govoup.com

Reduced ADP/O Ratios: this compound leads to decreased ADP/O ratios, indicating less efficient ATP synthesis per oxygen consumed. nih.gov

Increased Mitochondrial Passive Swelling: The compound induces increased mitochondrial passive swelling. nih.govnih.gov

Reduced Proton Ejection: It reduces the rates of mitochondrial proton ejection during succinate (B1194679) oxidation. nih.gov

Reduced Ca2+ Accumulation: Respiration-dependent Ca2+ accumulation is reduced. nih.gov

Enhanced Oligomycin-Sensitive ATPase Action: this compound enhances the activity of oligomycin-sensitive ATPase. nih.govnih.gov A 5-fold stimulation of oligomycin-inhibited respiration was observed at 100 µM this compound, and maximum enhancement (111.3%) of oligomycin-sensitive ATPase action was obtained at 120 µM this compound. nih.gov

These effects suggest that this compound increases the proton conductance of the inner mitochondrial membrane, allowing protons to move into the matrix and dissipate the proton motive force required for ATP synthesis and ion transport. nih.govnih.govnih.gov This mechanism is characteristic of uncoupling agents that disrupt the electrochemical potential gradient across the mitochondrial membrane. nih.govannualreviews.org

Chronic Exposure Considerations and Identification of Research Gaps

Chronic toxicology effects of this compound have not been fully evaluated due to significant data gaps. epa.govepa.gov The absence of comprehensive chronic studies prevents a complete determination of the long-term effects of this compound exposure. epa.govepa.gov The identified research gaps include the need for valid teratogenicity studies in both rats and rabbits, as well as comprehensive mutagenicity testing. epa.govepa.gov These data are crucial for a thorough risk assessment and to understand the full spectrum of potential chronic effects in mammalian systems. epa.gov

Compound Names and PubChem CIDs

Perfluidone Uptake, Translocation, and Metabolism in Plants

Absorption and Translocation Mechanisms in Plant Tissues

The journey of Perfluidone within a plant begins with its absorption, primarily through the roots from the soil, and subsequent movement to other parts of the plant. cambridge.orgeuropa.eu The efficiency of this process is a critical determinant of the herbicide's effectiveness.

Xylem and Phloem Mobility Investigations

Scientific investigations have revealed that this compound is mobile within the plant's vascular systems. epa.gov It primarily moves through the xylem, the tissue responsible for transporting water and nutrients from the roots to the rest of the plant. epa.govfunaab.edu.ng This upward movement is often referred to as acropetal transport. funaab.edu.ng

While this compound exhibits significant mobility in the xylem, its movement in the phloem is limited. epa.gov The phloem is responsible for transporting sugars and other organic compounds from the leaves (sources) to other parts of the plant where they are needed for growth or storage (sinks). funaab.edu.ng This restricted phloem mobility implies that the downward and bidirectional movement of this compound is less pronounced. epa.govfunaab.edu.ng

Studies using radiolabeled this compound (¹⁴C-perfluidone) have provided quantitative insights into its translocation. For instance, in cotton and yellow nutsedge, a significant portion of the absorbed herbicide is moved to the shoots. cambridge.orgcambridge.org

Acropetal and Basipetal Transport Dynamics in Plant Organs

The transport of substances within a plant can be described as either acropetal (towards the apex or tip) or basipetal (towards the base). vedantu.comyoutube.com In the context of this compound applied to the soil, its primary mode of transport is acropetal, moving from the roots upwards to the shoots and leaves via the xylem. epa.govfunaab.edu.ng

Research on cotton and yellow nutsedge demonstrated this upward translocation. cambridge.orgcambridge.org In yellow nutsedge, a notable accumulation of ¹⁴C was observed at the leaf tips, indicating strong acropetal movement. cambridge.orgcambridge.org In contrast, the distribution of ¹⁴C in cotton shoots was more even. cambridge.orgcambridge.org While the predominant movement is acropetal, some studies suggest that a degree of basipetal transport can also occur. ncsu.edu

The following table summarizes the key findings on this compound's absorption and translocation in selected plant species:

| Plant Species | Absorption Site | Primary Transport Pathway | Translocation to Shoots (% of absorbed) | Distribution in Shoots | Reference |

| Cotton (Gossypium hirsutum L.) | Roots | Xylem | 20% | Evenly distributed | cambridge.orgcambridge.org |

| Yellow Nutsedge (Cyperus esculentus L.) | Roots | Xylem | 30% | Concentrated at leaf tips | cambridge.orgcambridge.org |

Metabolic Transformation Pathways in Plants

Once absorbed and translocated, this compound undergoes metabolic transformation within the plant. This process, also known as biotransformation, involves a series of chemical reactions that alter the structure of the herbicide. nih.gov These metabolic changes can lead to the detoxification of the compound, rendering it less harmful to the plant, or in some cases, activate it. nih.gov

Identification and Characterization of Plant Metabolites

The metabolism of this compound in plants leads to the formation of various metabolites. acs.org In peanuts, for example, studies have identified water-soluble metabolites in the leaves and shoots. acs.org While the specific chemical structures of all this compound metabolites are not exhaustively detailed in all public literature, the process generally involves converting the lipophilic (fat-soluble) parent compound into more polar (water-soluble) substances. nih.gov This is a common detoxification pathway in plants for foreign compounds (xenobiotics). nih.gov

Comparative Metabolism in Different Plant Species

The rate and pathway of this compound metabolism can vary significantly between different plant species. nih.govnih.gov This differential metabolism is a key factor in the herbicide's selectivity, explaining why it may be more effective on certain weeds while causing minimal harm to the crop. nih.gov For instance, a plant that can rapidly metabolize this compound into non-toxic compounds will exhibit greater tolerance. Studies have shown that the metabolic fingerprints of different plant varieties can vary even under the same conditions, highlighting the genetic basis of metabolic capacity. nih.gov

In Vitro and In Vivo Plant Metabolism Studies

The study of this compound metabolism utilizes both in vivo (in the living plant) and in vitro (in a controlled laboratory environment) methods. acs.orgnih.gov In vivo studies, such as those conducted on intact peanut plants, provide a holistic view of absorption, translocation, and metabolism as they occur in a whole organism. acs.org

In vitro techniques, using excised plant parts like leaves or cell cultures, allow for more controlled investigations into specific metabolic reactions. acs.orgnih.gov For example, research using excised peanut leaves demonstrated that they could metabolize this compound, producing the same water-soluble metabolites found in intact plants. acs.org Such studies are valuable for isolating and identifying specific enzymes and pathways involved in the metabolic process. acs.orgnih.gov

Factors Influencing Plant Uptake and Translocation Efficiency

The efficiency with which this compound is taken up by plant roots and translocated to other parts of the plant is not constant but is influenced by a complex interplay of various factors. These include the physicochemical properties of the soil, prevailing environmental conditions, and the physiological and anatomical characteristics of the plant species itself. Understanding these factors is crucial for predicting the efficacy and potential selectivity of this herbicide.

Soil Properties

Soil characteristics play a pivotal role in determining the availability of this compound for plant uptake. Key soil factors include organic matter content, pH, and texture.

Soil Organic Matter and Clay Content: The amount of organic matter and clay in the soil significantly affects the adsorption of this compound. Soils with low organic matter and clay content tend to have a higher concentration of this compound in the soil solution, making it more available for root uptake. Conversely, in soils rich in organic matter and clay, this compound can become more tightly bound to soil particles, reducing its availability and subsequent uptake by plants. epa.govcambridge.orgunl.edu This is because organic matter and clay particles have a high capacity to adsorb organic chemicals like herbicides. unl.edu An EPA fact sheet indicates that this compound has a greater tendency to leach in soils with low clay and organic matter content, which suggests lower adsorption and higher availability for uptake. epa.gov

Soil pH: The pH of the soil can influence the chemical form and solubility of this compound, thereby affecting its uptake. This compound tends to leach more in neutral or slightly alkaline soils compared to acidic soils. epa.gov This suggests that in acidic soils, this compound may be more strongly adsorbed to soil particles, reducing its availability for plant uptake. The availability of nutrients, and by extension other soil-borne compounds like herbicides, is generally optimal for most plants in a soil pH range of 6.0 to 7.5. horiba.comcropnuts.comchemistryjournals.net Deviations from this range can affect nutrient and chemical uptake processes.

Soil Texture: Soil texture, which refers to the proportion of sand, silt, and clay particles, influences soil structure, water holding capacity, and aeration, all of which can impact root growth and herbicide uptake. While specific studies on the direct effect of soil texture on this compound translocation are limited, it is known that soil texture affects the movement and availability of air, nutrients, and water, which are essential for plant growth and the absorption of soil-applied chemicals. unl.edu

Environmental Conditions

Environmental factors can directly impact plant physiological processes such as transpiration and metabolism, which in turn affect the rate of this compound uptake and translocation.

Temperature: Warmer temperatures generally increase the rate of herbicide absorption and translocation within a plant. oregonstate.edu This is because temperature influences key plant processes like photosynthesis, transpiration, and respiration. oregonstate.edu However, extremely high temperatures can cause stress to the plant, potentially leading to the closure of stomata to conserve water, which could indirectly reduce the rate of transpiration-driven translocation of xylem-mobile herbicides like this compound. tutorchase.compolygongroup.com

Humidity: Relative humidity affects the transpiration rate of plants. tutorchase.compolygongroup.com High humidity can reduce the rate of water evaporation from leaves, thereby slowing down the transpiration stream that transports water and dissolved substances, including this compound, from the roots to the shoots. tutorchase.comdrygair.com Conversely, low humidity can increase transpiration rates, potentially leading to a more rapid translocation of the herbicide. oregonstate.edu

Plant-Specific Factors

Different plant species exhibit varying levels of susceptibility and tolerance to this compound, which can be attributed to differences in uptake, translocation, and metabolism.

Differential Uptake and Translocation: Research has shown significant differences in the absorption and translocation of this compound between different plant species. For instance, in a study comparing cotton (Gossypium hirsutum L.) and yellow nutsedge (Cyperus esculentus L.), cotton plants absorbed a greater percentage of the applied ¹⁴C-perfluidone from a nutrient solution over a 6-day period compared to yellow nutsedge. cambridge.org However, yellow nutsedge translocated a higher percentage of the absorbed ¹⁴C to its shoots. cambridge.org This differential distribution within the plant can contribute to the herbicide's selective action.

Distribution within the Plant: The distribution of this compound within the plant can also vary between tolerant and susceptible species. In susceptible plants, this compound tends to accumulate at the site of action, whereas in tolerant plants, it may be more evenly distributed. cambridge.org For example, in the study mentioned above, the ¹⁴C from this compound was found to be evenly distributed in the shoots of the more tolerant cotton plants, while in the more susceptible yellow nutsedge, a tenfold higher concentration was found at the leaf tips compared to other shoot tissues. cambridge.org

Metabolism: The rate and pathway of this compound metabolism within the plant can significantly influence its translocation and efficacy. Plants can metabolize herbicides into less toxic compounds. Research on peanuts has shown that this compound is metabolized into water-soluble conjugates. acs.org The extent and speed of this metabolic detoxification can vary between plant species, contributing to their differential tolerance.

Research Findings on this compound Uptake and Translocation

The following table summarizes key research findings on the uptake and translocation of this compound in different plant species.

Advanced Analytical Methodologies for Perfluidone Research

Quantitative and Qualitative Determination Techniques

Quantitative and qualitative analyses of perfluidone often rely on highly sensitive and selective methods capable of distinguishing the compound from complex sample matrices and identifying its degradation products.

Chromatographic methods are widely used for the analytical separation, identification, and quantification of pesticide residues, including this compound, in diverse matrices such as water and plant tissues epa.govyok.gov.tr.

High-Performance Liquid Chromatography (HPLC): HPLC is a prominent technique for this compound analysis. For instance, HPLC with a diode array detector (DAD) and mass spectrometry (MS) has been employed for the characterization of reference materials, with specific method details including a ReproSil 100 C18 column (5 µm, 250 x 3 mm), a mobile phase of acetonitrile:water + 0.15% formic acid (2:1), an injection volume of 10 µL, and a flow rate of 0.5 mL/min grupobiomaster.com. Another application of HPLC involved the determination of this compound residues in peanuts, showcasing its utility in agricultural and food chemistry research acs.org. The U.S. Environmental Protection Agency (EPA) has also listed gas-liquid chromatography (GLC) with a flame ionization detector (FID-IS) as a method for this compound analysis epa.gov.

Thin-Layer Chromatography (TLC): TLC has been historically used for the identification of this compound and its metabolites, particularly in studies concerning its metabolism in plants like tobacco pic.int. A common TLC analysis method involves applying extracts to pre-coated silica (B1680970) gel F254 aluminum sheets and using a mobile phase such as toluene:ethyl formate:formic acid (10:5:3, v/v/v) uni-halle.de. Documentation images can be captured at daylight, 254 nm, and 366 nm uni-halle.de.

Coupling chromatographic separation with mass spectrometry provides enhanced sensitivity and selectivity for this compound analysis and the identification of its related compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a widely adopted technique for the analysis of pesticides and their metabolites due to its high sensitivity and ability to identify compounds in complex mixtures nih.govlgcstandards.com. For instance, LC-MS has been used in metabolomic analyses to assess the mode of action of herbicides, including those structurally similar to this compound, by analyzing changes in lipid profiles nih.gov. Electrospray ionization mass spectrometry (ESI-MS) with a Waters SynaptG2-S mass spectrometer has been employed, with specific parameters such as desolvation gas and cone gas flow rates of 800 and 150 L/hr, respectively, a gas temperature of 450°C, and a mass scan range of 100–1500 m/z in scan mode nih.gov.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with LC (LC-HRMS), provides highly accurate mass measurements, enabling the unambiguous identification of this compound and its transformation products, even at low concentrations uni-halle.de. HRMS-ESI has been used to confirm the structures of compounds, providing precise mass-to-charge ratio (m/z) values googleapis.com.

Sample Preparation and Extraction Protocols for Environmental and Biological Matrices

Effective sample preparation and extraction are critical steps to isolate this compound from diverse environmental and biological matrices, minimizing interferences and concentrating the analyte.

Environmental Matrices: For environmental samples like soil and water, various extraction techniques are employed. Liquid-liquid extraction (LLE) is a common method used to transfer residues into an organic phase for subsequent analysis yok.gov.tracs.org. The complexity of soil matrices often necessitates sophisticated chemical analyses, and biological methods are also used for biomonitoring mdpi.com.

Biological Matrices: In biological samples, such as plant tissues, lipid extraction protocols are often employed, especially when studying the impact of this compound on very-long-chain fatty acid biosynthesis nih.gov. For instance, dried organic phases from plant extracts can be measured using UPLC-FT-MS nih.gov. Studies on this compound metabolism in tobacco plants have also been documented, implying specific extraction methods for plant material epa.gov.

Method Validation and Standardization in this compound Analysis

Method validation ensures the reliability and accuracy of analytical results, while standardization promotes consistency across different laboratories and studies.

Method Validation: Analytical methods for this compound, like other pesticides, undergo rigorous validation processes to establish parameters such as linearity, limits of detection (LOD), limits of quantification (LOQ), recovery rates, precision, and accuracy grupobiomaster.com. Reference materials, characterized using advanced analytical techniques, play a crucial role in ensuring the scientific integrity and reliability of analytical data lgcstandards.comswisslabs.eu. These materials are produced under stringent quality standards, such as ISO/IEC 17025 and ISO 17034 accreditations, ensuring confidence in analytical measurements grupobiomaster.comlgcstandards.com.

Standardization: The EPA has historically provided guidance for the reregistration of pesticide products, which includes requirements for data submission and adherence to pesticide assessment guidelines or protocols epa.gov. Organizations like the Association of Official Analytical Chemists (AOAC) also publish official methods of analysis for pesticides, contributing to standardization epa.gov.

Development of Novel Analytical Approaches for Metabolites and Degradates

Given this compound's interaction with biological systems and its environmental fate, the development of novel analytical approaches for its metabolites and degradates is essential.

Metabolomics Approaches: Metabolomics, which involves the comprehensive analysis of metabolites in a biological system, is a powerful tool for understanding the mode of action of compounds like this compound and identifying their metabolic pathways basf.comnih.govresearchgate.net. This approach can quantify changes in hundreds of identified and unknown analytes following treatment researchgate.net. For example, metabolomic investigations have been used to study the effects of this compound on very-long-chain fatty acid synthesis by analyzing changes in fatty acid composition researchgate.net.

Degradation Product Analysis: Identifying and quantifying degradation products is crucial for assessing environmental persistence and potential toxicity. Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for investigating degradation products, particularly for volatile and semi-volatile organic chemicals yok.gov.trdntb.gov.ua. Studies on the degradation of chlorinated pesticides, for instance, have utilized GC-MS to identify degradation products in aqueous solutions after exposure to radiation yok.gov.tr. Novel approaches may involve advanced mass spectrometry techniques that provide more detailed structural information on unknown degradates.

Historical Trajectories and Future Directions in Perfluidone Research

Historical Context of Perfluidone Development and Early Scientific Investigations

This compound, chemically identified as 1,1,1-trifluoro-N-[2-methyl-4-(phenylsulfonyl)phenyl]-methanesulfonamide, was developed by the 3M Company and initially registered as a herbicide in 1976. epa.gov Its primary registered use was for the pre-emergence control of specific grasses, broadleaf weeds, and particularly nutsedge species (Cyperus esculentus and Cyperus rotundus) in flue-cured tobacco cultivation. epa.govherts.ac.uk It was also initially registered for use on cotton, though this application was never commercially pursued and was later voluntarily cancelled. epa.gov

Early scientific investigations focused on its efficacy as a selective herbicide. It was formulated as a wettable powder and applied to the soil surface using ground equipment. epa.gov Initial toxicological studies available at the time of its registration indicated that this compound was not acutely toxic via dermal or ocular exposure routes. epa.gov A 90-day feeding study in dogs suggested potential liver effects at high doses. epa.gov Ecologically, it was found to be slightly toxic to rainbow trout and practically non-toxic to bluegill sunfish. epa.gov

Despite its registration and use, the specific biochemical mode of action of this compound remained unknown for several decades, a significant gap in the early scientific understanding of the compound. nih.gov It was not until 2012 that research identified its target site. Studies revealed that this compound functions by inhibiting 3-ketoacyl-CoA synthases (KCS), enzymes crucial for the biosynthesis of saturated very-long-chain fatty acids (VLCFAs) in plants. nih.gov This inhibition disrupts the formation of essential lipids, leading to the herbicidal effect. nih.gov

Evolution of Regulatory Data Requirements and Scientific Challenges for this compound

The registration of this compound in 1976 occurred shortly after a significant evolution in the environmental regulatory landscape in the United States. The establishment of the Environmental Protection Agency (EPA) in 1970 and the comprehensive revision of the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) in 1972 created a more stringent framework for pesticide approval, requiring extensive data submission from manufacturers to assess potential risks to human health and the environment. centerforfoodsafety.org

However, the scientific data package for this compound was found to have significant deficiencies under these evolving standards. An EPA Pesticide Fact Sheet highlighted numerous data gaps that posed a major scientific challenge to a complete risk assessment. epa.gov Crucially, there was a lack of valid studies on mutagenicity and teratogenicity. epa.gov Furthermore, significant gaps existed in residue chemistry and environmental fate data, which were necessary to fully understand the compound's persistence, mobility, and potential for ecological exposure. epa.gov

The regulatory and scientific evaluation of this compound was uniquely influenced by its use pattern. After the voluntary cancellation of its registration for use on cotton, its sole remaining application was on flue-cured tobacco, which is considered a non-food and non-feed crop. epa.govepa.gov This classification meant that a food tolerance was not required, and the EPA, therefore, did not mandate the submission of residue chemistry data related to its metabolism in crops and animals. epa.gov While this addressed one area of data requirement, it did not resolve the outstanding gaps in toxicology and environmental fate, which prevented a detailed ecological hazard assessment and a full determination of its subacute and chronic effects. epa.gov The absence of these key studies remained a significant scientific challenge throughout its regulatory history.

Identification of Key Research Gaps in this compound Science

The scientific understanding of this compound has been historically constrained by a number of significant research gaps, many of which were formally identified by regulatory agencies. The EPA, for instance, explicitly listed a series of required toxicological studies that were missing for a complete safety profile. epa.gov These gaps prevented a thorough characterization of the risks associated with the herbicide.

A primary area of deficiency was in the toxicological database. As of the mid-1980s, the following key studies were identified as major data gaps:

An acute oral toxicity study

An acute inhalation toxicity study

A dermal sensitization study

A 21-day dermal toxicity study

Two teratogenicity studies (in different species)

A suite of mutagenicity studies epa.gov

Another critical research gap was the compound's environmental fate and behavior. The lack of comprehensive data on how this compound moves and persists in soil and water systems made it impossible to conduct a detailed assessment of its potential ecological hazards. epa.gov The half-life in soil was approximated at one month under normal conditions, but more detailed studies on leaching, runoff, and degradation pathways were insufficient. epa.gov

Perhaps the most fundamental research gap, which persisted for over 35 years after its initial registration, was its specific molecular mode of action. nih.gov While its herbicidal properties were known, the precise biochemical pathway it disrupted in plants was not elucidated until 2012. This research finally revealed that this compound targets and inhibits 3-ketoacyl-CoA synthase (KCS) enzymes, which are essential for very-long-chain fatty acid synthesis. nih.gov The long-standing absence of this knowledge represented a major gap in the basic science of the compound. The fact that this compound was never commercially manufactured or sold in the United States likely contributed to the decision not to pursue the costly studies required to fill these data gaps. epa.gov

| Category | Specific Data Gap | Implication |

|---|---|---|

| Toxicology | Acute Oral & Inhalation Toxicity | Inability to determine acute, subacute, and chronic effects. epa.gov |

| Toxicology | Dermal Sensitization | Unknown potential for allergic reactions upon skin contact. epa.gov |

| Toxicology | Teratogenicity Studies | Unknown potential to cause birth defects. epa.gov |

| Toxicology | Mutagenicity Studies | Unknown potential to cause genetic mutations. epa.gov |

| Environmental Fate | Residue Chemistry & Comprehensive Fate Data | Inability to conduct a detailed ecological hazard assessment. epa.gov |

| Biochemistry | Molecular Mode of Action | For decades, the specific enzyme target was unknown, hindering understanding of its herbicidal activity. nih.gov |

Emerging Research Areas and Interdisciplinary Approaches in Sulfonamide Chemistry

This compound belongs to the sulfonamide class of chemicals, a group of compounds with a broad and expanding range of applications far beyond agriculture. scispace.com Research into sulfonamide chemistry is an active and interdisciplinary field, continually uncovering new properties and synthetic pathways. While originally famous for "sulfa drugs" used as antibiotics, the sulfonamide functional group is now a key component in drugs designed to treat a wide variety of conditions, including cancer, HIV, glaucoma, and inflammation. scispace.comyork.ac.uk

Emerging research is focused on several key areas. One significant trend is the development of novel synthetic methods to create more complex and targeted sulfonamide derivatives. researchgate.net For example, researchers are exploring cascade reactions—multi-step processes combined into a single operation—to efficiently synthesize macrocyclic sulfonamides. york.ac.uk These large-ring structures are of high interest in medicine, but installing sulfonamide groups into them has traditionally been difficult. york.ac.uk Such advances in synthetic chemistry open the door to creating new molecules with unique biological activities that were previously inaccessible. york.ac.uk

Another emerging area involves interdisciplinary approaches to solve complex problems like herbicide resistance. The challenge of weeds evolving resistance to herbicides requires more than just chemical solutions; it involves understanding farmer decision-making and the socioeconomic factors that drive agricultural practices. pdx.edu This has led to research that integrates social sciences with natural sciences to develop more sustainable weed management strategies. pdx.edu While not specific to this compound, this approach is highly relevant to the broader field of sulfonamide herbicides and reflects a shift towards more holistic, systems-level problem-solving in agriculture. awsjournal.org The versatility of the sulfonamide scaffold ensures its continued relevance in medicinal chemistry, agrochemistry, and materials science, with ongoing research focused on designing molecules with greater efficacy, selectivity, and improved safety profiles. researchgate.net

Predictive Modeling and Computational Studies for this compound Environmental and Biological Behavior

Given the significant data gaps in the empirical profile of this compound, predictive modeling and computational studies offer a powerful alternative for estimating its environmental and biological behavior. These in silico methods use the chemical structure of a compound to predict its properties and interactions, providing valuable insights in the absence of extensive laboratory testing. nih.gov

On the biological side, computational methods can help predict potential toxicity and mode of action. Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate chemical structure with biological activity. A QSAR model could be developed for sulfonamide herbicides to predict the phytotoxicity of this compound or to screen for potential off-target effects in other organisms. Predictive models are also increasingly used to evaluate metabolic pathways and potential transformation products, helping to identify metabolites that might be of toxicological concern. uel.ac.uk This approach allows for a preliminary hazard and risk assessment, helping to prioritize which experimental studies would be most critical to conduct for a data-poor compound like this compound.

| Model/Tool Type | Example(s) | Application for this compound |

|---|---|---|

| Physicochemical Property Estimation | COSMOtherm, SPARC, EPISuite | Predicts water solubility, partition coefficients, and degradation half-lives to parameterize fate models. nih.gov |

| Multimedia Environmental Fate | OECD POV and LRTP Screening Tool | Assesses overall persistence and potential for long-range transport in the environment. nih.gov |

| Linked Environmental Transport | AERMOD, PRZM-3, MODFLOW | Simulates detailed movement through air, soil, surface water, and groundwater. nih.govtaftlaw.com |

| Biological Activity Prediction | QSAR (Quantitative Structure-Activity Relationship) | Predicts herbicidal activity and potential toxicity to non-target organisms based on chemical structure. |

| Metabolism/Degradation Prediction | Metabolic Pathway Simulators | Identifies potential breakdown products in organisms and the environment for further toxicological assessment. uel.ac.uk |

Q & A

Q. How should experimental designs be structured to evaluate Perfluidone’s efficacy against Cyperus rotundus?

Methodological Answer:

- Concentration Gradients : Use a range of concentrations (e.g., 250–750 ppm) to assess dose-response relationships, as higher concentrations (750 ppm) combined with 1% urea showed complete inhibition of propagative organs .

- Control Groups : Include untreated controls and comparative herbicide treatments (e.g., Nominee) to benchmark efficacy.

- Timing and Metrics : Measure growth parameters (leaf count, propagative organ biomass) at critical intervals (e.g., 30 and 45 days post-application) and use dry weight analysis for quantitative comparisons (see Tables 3–4 in ).

- Statistical Methods : Apply ANOVA or similar tests to evaluate significance, referencing protocols from standardized statistical guides like Snedecor & Cochran (1967) .

Q. What mechanisms explain this compound’s inhibition of Cyperus rotundus propagative organs?

Methodological Answer:

- Translocation Studies : Track herbicide movement using radiolabeled this compound to determine uptake efficiency in roots and tubers.

- Metabolic Interference : Analyze enzyme activity (e.g., acetolactate synthase) or carbohydrate metabolism disruptions in treated plants. Contrast with Nominee’s mode of action, which targets dormant bud survival .

- Histological Analysis : Compare treated vs. untreated tuber cross-sections to identify cellular damage or growth arrest .

Q. How can researchers optimize this compound concentrations for field applications without ecological overspray risks?

Methodological Answer:

- Dose-Response Curves : Establish minimum effective doses using greenhouse trials before field testing. For example, 500 ppm this compound + 1% urea reduced propagative organ biomass by 80% in controlled settings .

- Soil Retention Studies : Measure herbicide persistence using chromatography to adjust application frequency.

Advanced Research Questions

Q. How should contradictory data on this compound’s effects on dormant bud survival be resolved?

Methodological Answer:

- Sensitivity Analysis : Replicate experiments under varying soil pH/moisture conditions to identify confounding factors. For instance, this compound’s lack of impact on dormant buds (vs. Nominee’s efficacy) may stem from differential translocation .

- Meta-Analysis : Aggregate data from multiple studies (e.g., Pereira et al., 1987; William, 1976) to assess consistency, using tools like GRADE for evidence strength evaluation .

Q. What methodologies are suitable for assessing long-term ecological impacts of this compound in agricultural systems?

Methodological Answer:

- Longitudinal Field Trials : Monitor non-target species (e.g., soil microbes, pollinators) over 3–5 years using biodiversity indices.

- Residue Analysis : Quantify this compound accumulation in soil/water via HPLC-MS, correlating findings with ecotoxicity assays (e.g., Daphnia magna survival) .

Q. How can researchers evaluate synergistic interactions between this compound and urea?

Methodological Answer:

- Factorial Design : Test this compound (250–750 ppm) ± 1% urea in a 2x3 matrix to isolate interaction effects. Synergy is confirmed if combined treatment efficacy exceeds additive predictions (e.g., 750 ppm + urea achieved 100% suppression ).

- Biochemical Profiling : Use metabolomics to identify urea-enhanced pathways (e.g., nitrogen assimilation) that potentiate this compound’s activity .

Q. What comparative frameworks are effective for benchmarking this compound against novel herbicides?

Methodological Answer:

- Standardized Bioassays : Compare ED₅₀ values (effective dose for 50% growth reduction) across herbicides under identical conditions. For example, Nominee’s ED₅₀ was lower than this compound’s in tuber suppression trials .

- Cost-Benefit Analysis : Factor in application frequency, environmental persistence, and non-target effects using multi-criteria decision matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.